3-(Quinoxalin-2-yl)phenyl naphthalene-1-carboxylate
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Overview
Description
3-(2-Quinoxalinyl)phenyl 1-naphthoate is an organic compound that features a quinoxaline moiety attached to a phenyl group, which is further linked to a naphthoate ester
Preparation Methods
The synthesis of 3-(2-Quinoxalinyl)phenyl 1-naphthoate typically involves a multi-step process. One common method includes the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, where the alcohols act both as solvents and nucleophiles . Another approach involves the use of trans-(1R,2R)-1,2-diaminocyclohexane in reactions with dimethyl acetylenedicarboxylate (DMAD) and diethyl azodicarboxylate (DEAD) under reflux conditions .
Chemical Reactions Analysis
3-(2-Quinoxalinyl)phenyl 1-naphthoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the quinoxaline moiety can be modified by introducing different substituents.
Addition: The compound can undergo addition reactions with various nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
3-(2-Quinoxalinyl)phenyl 1-naphthoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Quinoxalinyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
3-(2-Quinoxalinyl)phenyl 1-naphthoate can be compared with other quinoxaline derivatives, such as:
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings, known for its biological activities.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit a wide range of biological activities, including antiviral and anticancer properties.
Pthalazine, Quinazolines, and Cinnolenes: Similar to quinoxaline, these compounds also contain fused ring structures and exhibit various pharmacological effects.
Properties
Molecular Formula |
C25H16N2O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H16N2O2/c28-25(21-12-6-8-17-7-1-2-11-20(17)21)29-19-10-5-9-18(15-19)24-16-26-22-13-3-4-14-23(22)27-24/h1-16H |
InChI Key |
JHKNLZSSTUKTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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